N-1 Phenyl Substituent Reduces Lipophilicity Compared to 2,4-Dimethylphenyl Analog
The target compound (N-1 = phenyl) exhibits lower predicted logP than the 2,4-dimethylphenyl analog (CAS 941915-55-5). Using consensus in silico prediction (ALOGPS, XLOGP3), the logP value is calculated as 2.8 versus 3.6 for the 2,4-dimethylphenyl derivative [1]. This difference is attributable to the absence of two lipophilic methyl groups on the N-1 aryl ring.
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.8 (consensus prediction) |
| Comparator Or Baseline | 6-(3,5-dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, CAS 941915-55-5; logP = 3.6 |
| Quantified Difference | ΔlogP = -0.8 (target compound is less lipophilic) |
| Conditions | In silico prediction using ALOGPS 2.1 and XLOGP3 algorithms; no experimental logD7.4 data available. |
Why This Matters
Lower logP may translate to improved aqueous solubility and reduced CYP450 promiscuity risk, which is critical for hit-to-lead prioritization.
- [1] Tetko, I. V.; Tanchuk, V. Y. Application of Associative Neural Networks for Prediction of Lipophilicity in ALOGPS 2.1 Program. J. Chem. Inf. Comput. Sci. 2002, 42 (5), 1136–1145. Predictions performed via SwissADME (http://www.swissadme.ch). View Source
